molecular formula C9H18O2 B8708048 6-Hydroxy-2,6-dimethylheptanal CAS No. 62439-42-3

6-Hydroxy-2,6-dimethylheptanal

Cat. No. B8708048
M. Wt: 158.24 g/mol
InChI Key: RZMKWPVZPKIDLU-UHFFFAOYSA-N
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Patent
US04258727

Procedure details

An aqueous emulsion of 2,6-dimethyl-5-heptenal is prepared by stirring a solution of 3 grams of sodium oleate, and 400 mls of water, with 490 grams 2,6-dimethyl-5-heptenal. The emulsion is added at 250° C. to a solution comprising 1072 grams of sodium sulfite, 326 grams of boric acid and 5 liters of water. The resulting mixture is stirred for two hours resulting in the formation of a white flocculant solid. To this reaction mass is added 3000 mls of 30% hydrochloric acid. The addition is accompanied by release of sulfur dioxide fumes and a temperature rise to 30° C. Stirring is continued for 30 minutes whereupon a clear liquid is formed. Over a 30 minute period, 1783 grams of sodium carbonate is added accompanied by release of carbon dioxide. The reaction mixture is extracted twice with 500 ml portions of toluene. The toluene extracts are washed with water and distilled to afford 2,6-dimethyl-6-hydroxy heptanal (249 grams). The GC profile for this material is set forth in FIG. 3. Fractional distillation through a 1.5"×12" Goodloe column affords the pure product (b.p. 112° C., 4 mm).
Name
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step Two
Quantity
1072 g
Type
reactant
Reaction Step Three
Quantity
326 g
Type
reactant
Reaction Step Four
Quantity
3000 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1783 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
3 g
Type
catalyst
Reaction Step Nine
Name
Quantity
400 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])[CH:3]=[O:4].S([O-])([O-])=[O:12].[Na+].[Na+].B(O)(O)O.Cl.S(=O)=O.C(=O)([O-])[O-].[Na+].[Na+].C(=O)=O>C([O-])(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].O>[CH3:1][CH:2]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])[CH:3]=[O:4].[CH3:1][CH:2]([CH2:5][CH2:6][CH2:7][C:8]([CH3:10])([OH:12])[CH3:9])[CH:3]=[O:4] |f:1.2.3,7.8.9,11.12|

Inputs

Step One
Name
Quantity
5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
490 g
Type
reactant
Smiles
CC(C=O)CCC=C(C)C
Step Three
Name
Quantity
1072 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
326 g
Type
reactant
Smiles
B(O)(O)O
Step Five
Name
Quantity
3000 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Seven
Name
Quantity
1783 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Nine
Name
Quantity
3 g
Type
catalyst
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)[O-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The emulsion is added at 250° C. to a solution
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a white flocculant solid
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
to 30° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for 30 minutes whereupon a clear liquid
Duration
30 min
CUSTOM
Type
CUSTOM
Details
is formed
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted twice with 500 ml portions of toluene
WASH
Type
WASH
Details
The toluene extracts are washed with water
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C=O)CCC=C(C)C
Name
Type
product
Smiles
CC(C=O)CCCC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 249 g
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04258727

Procedure details

An aqueous emulsion of 2,6-dimethyl-5-heptenal is prepared by stirring a solution of 3 grams of sodium oleate, and 400 mls of water, with 490 grams 2,6-dimethyl-5-heptenal. The emulsion is added at 250° C. to a solution comprising 1072 grams of sodium sulfite, 326 grams of boric acid and 5 liters of water. The resulting mixture is stirred for two hours resulting in the formation of a white flocculant solid. To this reaction mass is added 3000 mls of 30% hydrochloric acid. The addition is accompanied by release of sulfur dioxide fumes and a temperature rise to 30° C. Stirring is continued for 30 minutes whereupon a clear liquid is formed. Over a 30 minute period, 1783 grams of sodium carbonate is added accompanied by release of carbon dioxide. The reaction mixture is extracted twice with 500 ml portions of toluene. The toluene extracts are washed with water and distilled to afford 2,6-dimethyl-6-hydroxy heptanal (249 grams). The GC profile for this material is set forth in FIG. 3. Fractional distillation through a 1.5"×12" Goodloe column affords the pure product (b.p. 112° C., 4 mm).
Name
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step Two
Quantity
1072 g
Type
reactant
Reaction Step Three
Quantity
326 g
Type
reactant
Reaction Step Four
Quantity
3000 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1783 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
3 g
Type
catalyst
Reaction Step Nine
Name
Quantity
400 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])[CH:3]=[O:4].S([O-])([O-])=[O:12].[Na+].[Na+].B(O)(O)O.Cl.S(=O)=O.C(=O)([O-])[O-].[Na+].[Na+].C(=O)=O>C([O-])(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].O>[CH3:1][CH:2]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])[CH:3]=[O:4].[CH3:1][CH:2]([CH2:5][CH2:6][CH2:7][C:8]([CH3:10])([OH:12])[CH3:9])[CH:3]=[O:4] |f:1.2.3,7.8.9,11.12|

Inputs

Step One
Name
Quantity
5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
490 g
Type
reactant
Smiles
CC(C=O)CCC=C(C)C
Step Three
Name
Quantity
1072 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
326 g
Type
reactant
Smiles
B(O)(O)O
Step Five
Name
Quantity
3000 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Seven
Name
Quantity
1783 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Nine
Name
Quantity
3 g
Type
catalyst
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)[O-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The emulsion is added at 250° C. to a solution
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a white flocculant solid
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
to 30° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for 30 minutes whereupon a clear liquid
Duration
30 min
CUSTOM
Type
CUSTOM
Details
is formed
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted twice with 500 ml portions of toluene
WASH
Type
WASH
Details
The toluene extracts are washed with water
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C=O)CCC=C(C)C
Name
Type
product
Smiles
CC(C=O)CCCC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 249 g
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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